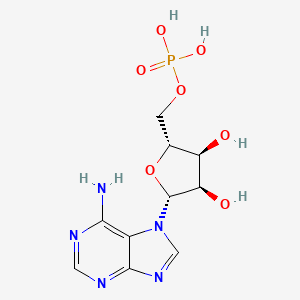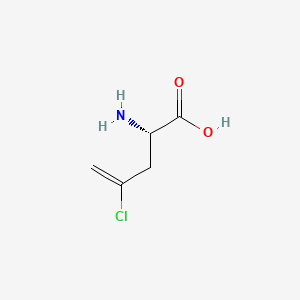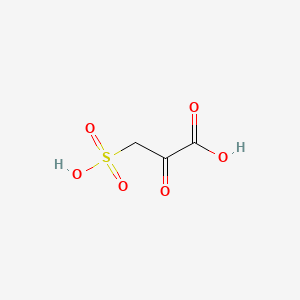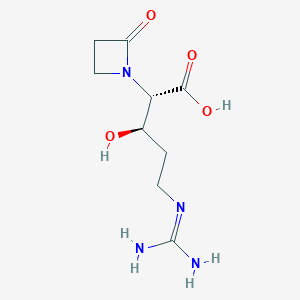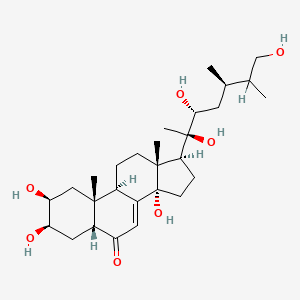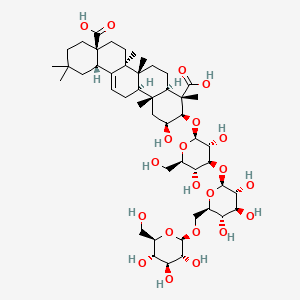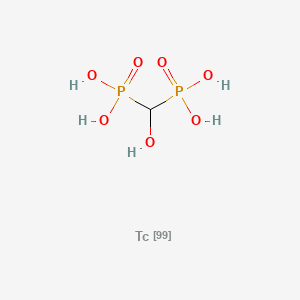
Technetium Tc 99m oxidronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m oxidronate, also known as 99mTc-methylene diphosphonate, is a radiopharmaceutical agent. A radiopharmaceutical is defined as a medicinal formulation containing radioisotopes that are used in major clinical areas for diagnosis and/or therapy. The radiopharmaceuticals based on technetium-99m are widely used for diagnostic purposes because 99mTc has a versatile chemistry which allows it to produce an extense variety of complexes with specific characteristics. These complexes are formed by the binding of 99mTc to metal atoms of an organic molecule. The group oxidronate falls into the category of diphosphonates whose structure allows them to bind to calcium. Thus, technetium Tc-99m oxidronate is a powerful detection tool for abnormal osteogenesis by skeletal scintigraphy. It was developed by Mallinkrodt nuclear and FDA approved on February 18, 1981.
Technetium tc-99m oxidronate is a Radioactive Diagnostic Agent. The mechanism of action of technetium tc-99m oxidronate is as a Radiopharmaceutical Activity.
Scientific Research Applications
Radiopharmaceutical Chemistry and Medical Applications
- Development and Evaluation of Radiopharmaceuticals : Technetium-99m is pivotal in the field of diagnostic nuclear medicine due to its ideal properties for medical imaging. Studies have focused on evaluating radiopharmaceuticals prepared with Technetium-99m, including oxidronate, to assess their internal radiation doses, demonstrating their potential for routine diagnostic studies in nuclear medicine while maintaining acceptable radiation dose limits (Meléndez-Alafort et al., 2019). Furthermore, the impact of chelators on the pharmacokinetics of Technetium-99m labeled imaging agents has been explored to optimize their biodistribution and tumor uptake profiles, enhancing the effectiveness of cancer imaging (Banerjee et al., 2013).
Environmental Science and Waste Management
- Mobility and Immobilization in the Environment : The mobility of Technetium-99m in porous media, such as quartz sand and cementitious materials, has been studied using novel nuclear imaging techniques. These studies help understand the factors controlling the migration of radionuclides and are crucial for developing strategies for the disposal of nuclear waste (Corkhill et al., 2013).
- Technetium-99m Waste Forms : Research on incorporating Technetium-99m into durable waste forms, such as spinel ferrites, has shown promise for immobilizing this radionuclide in nuclear waste, thereby preventing its environmental release and migration (Lukens et al., 2016).
Advanced Materials and Chemistry
- Novel Materials for Technetium Encapsulation : Studies have investigated the use of nanoporous complex oxides and other materials for the encapsulation of Technetium, aiming to reduce its environmental impact and enhance the safety of nuclear waste disposal (Kuganathan & Chroneos, 2019).
properties
CAS RN |
72945-61-0 |
|---|---|
Molecular Formula |
CH6O7P2Tc |
Molecular Weight |
290.91 g/mol |
IUPAC Name |
[hydroxy(phosphono)methyl]phosphonic acid;technetium-99 |
InChI |
InChI=1S/CH6O7P2.Tc/c2-1(9(3,4)5)10(6,7)8;/h1-2H,(H2,3,4,5)(H2,6,7,8);/i;1+1 |
InChI Key |
SIJNDWFHVBDXDY-IEOVAKBOSA-N |
Isomeric SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O.[99Tc] |
SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |
Canonical SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O.[Tc] |
boiling_point |
100ºC (reconstituted) |
melting_point |
0ºC (reconstituted) |
Other CAS RN |
72945-61-0 |
solubility |
Soluble |
synonyms |
99mTc-HDP 99mTc-hydroxyethylene-diphosphonate technetium 99m hydroxyethylene-diphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



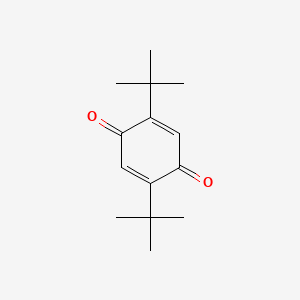


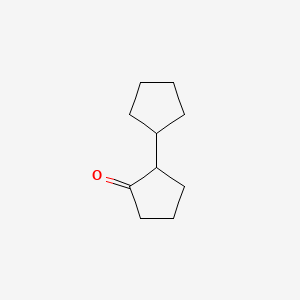
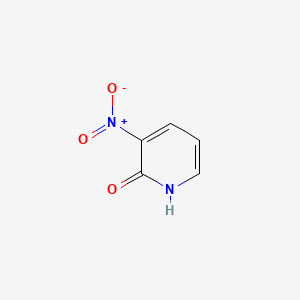

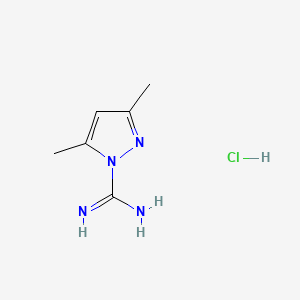
![5-[(3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole](/img/structure/B1220301.png)
